molecular formula C21H22N2O5 B252863 3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B252863
M. Wt: 382.4 g/mol
InChI Key: ODTQNXDIQLBYIL-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indolinone derivatives. It has been widely studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one involves the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cancer cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation. Additionally, it has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one have been extensively studied. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits cell proliferation by inducing cell cycle arrest in the G1 phase. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has antioxidant properties and has been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one in lab experiments include its potential therapeutic applications in various fields of medicine, its well-defined mechanism of action, and its ability to inhibit multiple signaling pathways. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.

Future Directions

The future directions of research on 3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one include further studies on its potential therapeutic applications in cancer treatment, inflammation, and neurological disorders. Additionally, research on its pharmacokinetics and pharmacodynamics in vivo is needed to determine its efficacy and safety. Furthermore, studies on its potential synergistic effects with other drugs and its use in combination therapy are also warranted.

Synthesis Methods

The synthesis method of 3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 3-(morpholin-4-ylmethyl)-1H-indol-2-one with furan-2-carbaldehyde in the presence of a base, followed by the reaction with ethyl acetoacetate. The resulting product is then subjected to a reduction reaction to obtain the final compound.

Scientific Research Applications

The potential therapeutic applications of 3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one have been extensively studied in various fields of medicine. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It also has anti-inflammatory properties and has been studied for its potential use in treating inflammatory disorders such as rheumatoid arthritis. Additionally, it has been shown to have neuroprotective effects and has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxy-1-(morpholin-4-ylmethyl)indol-2-one

InChI

InChI=1S/C21H22N2O5/c24-16(7-8-17-4-3-11-28-17)14-21(26)18-5-1-2-6-19(18)23(20(21)25)15-22-9-12-27-13-10-22/h1-8,11,26H,9-10,12-15H2/b8-7+

InChI Key

ODTQNXDIQLBYIL-BQYQJAHWSA-N

Isomeric SMILES

C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C/C4=CC=CO4)O

SMILES

C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CO4)O

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CO4)O

Origin of Product

United States

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